N-(4-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core linked to a 1,2,4-oxadiazole ring and an acetamide moiety. The 1,2,4-oxadiazole group is substituted with a para-tolyl (p-tolyl) group, while the acetamide nitrogen is attached to a 4-ethylphenyl ring.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-6-11-20(12-7-17)25-21(29)15-28-14-19(10-13-22(28)30)24-26-23(27-31-24)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWMBFSVFGIQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of pyridinone, oxadiazole, and acetamide groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Pharmacological and Physicochemical Insights
Lipinski’s Rule Compliance: Analogs like C22 () comply with Lipinski’s parameters (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10). The target compound’s estimated MW (~412) and lack of polar groups (e.g., -OH, -NH₂) suggest similar compliance, favoring oral bioavailability .
Substituent Effects: Para-tolyl vs. Chlorine Substitution (): The chloro-methylphenyl group in increases molecular weight and polarity, which may alter solubility and metabolic stability compared to the 4-ethylphenyl group in the target compound.
Synthetic Accessibility : The screening compound in (MW 366.42) is available in 39 mg quantities, suggesting feasible synthesis. The target compound’s structural complexity (additional aromatic rings) may require more elaborate synthetic routes.
Research Findings and Limitations
- SAR (Structure-Activity Relationship) Gaps : The absence of direct bioactivity data for the target compound limits conclusive SAR analysis. For example, replacing isopropyl () with p-tolyl may improve binding to hydrophobic enzyme pockets, but experimental validation is needed.
Q & A
Q. How to scale up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., oxadiazole cyclization) to maintain temperature control .
- Catalyst Recycling : Immobilize Zeolite (Y-H) on silica gel for reuse in condensation reactions .
Emerging Research Directions
Q. What advanced spectroscopic techniques confirm stereochemical features?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of heterocycles .
- ECD Spectroscopy : Compare experimental and calculated electronic circular dichroism for chiral centers .
Q. How can the compound be modified for targeted drug delivery?
- Methodological Answer :
- Bioconjugation : Attach folate or antibody fragments via the acetamide’s primary amine for tumor-specific targeting .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance circulation time .
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